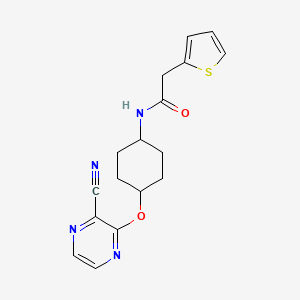

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(thiophen-2-yl)acetamide

Description

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(thiophen-2-yl)acetamide is a structurally complex acetamide derivative characterized by a trans-cyclohexyl backbone, a 3-cyanopyrazine moiety, and a thiophen-2-yl substituent. This article focuses on comparing this compound with structural analogs to highlight substituent effects, biological relevance, and synthetic strategies.

Properties

IUPAC Name |

N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2S/c18-11-15-17(20-8-7-19-15)23-13-5-3-12(4-6-13)21-16(22)10-14-2-1-9-24-14/h1-2,7-9,12-13H,3-6,10H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHNMBMFIMMZPPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)CC2=CC=CS2)OC3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(thiophen-2-yl)acetamide typically involves multiple steps:

Formation of the cyclohexyl intermediate: This step may involve the reaction of cyclohexanone with appropriate reagents to introduce the desired functional groups.

Introduction of the pyrazine moiety: This can be achieved through nucleophilic substitution reactions where the pyrazine ring is attached to the cyclohexyl intermediate.

Attachment of the thiophene ring: This step might involve coupling reactions such as Suzuki or Stille coupling to introduce the thiophene ring.

Final acetamide formation: The final step involves the formation of the acetamide group through amidation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl groups.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound might exhibit biological activity, making it a candidate for drug discovery and development.

Medicine: Potential therapeutic applications could include its use as an active pharmaceutical ingredient.

Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(thiophen-2-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies, such as molecular docking and biochemical assays, would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Structural Analogues: Acetamide Substituent Variation

The table below compares N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(thiophen-2-yl)acetamide with structurally related compounds, emphasizing substituent differences and molecular properties.

Key Observations :

- Thiophene vs. Pyrrole : The sulfur atom in the target compound’s thiophene substituent may facilitate stronger van der Waals interactions compared to pyrrole’s nitrogen, which can participate in hydrogen bonding .

- Aromatic vs.

- Molecular Weight: Higher molecular weight (e.g., 382.4 for methoxyphenoxy derivative) correlates with reduced solubility, a critical factor in drug design .

Heterocyclic Core Modifications

While most analogs retain the 3-cyanopyrazine core, substituent variations on the acetamide group influence electronic properties:

- Thiophene vs. Thiazole : Thiophene’s sulfur atom lacks hydrogen-bonding capability compared to thiazole’s nitrogen, which may affect target binding .

Biological Activity

N-((1R,4R)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(thiophen-2-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a cyclohexyl group substituted with a cyanopyrazinyl ether and a thiophenyl acetamide moiety, which contributes to its unique chemical properties and possible therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C₁₉H₂₁N₃O₂S, with a molecular weight of approximately 357.46 g/mol. The structural complexity of this compound allows for diverse interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₁N₃O₂S |

| Molecular Weight | 357.46 g/mol |

| CAS Number | 2034203-74-0 |

| IUPAC Name | This compound |

Preliminary studies suggest that this compound may interact with specific biological targets, potentially influencing pathways related to:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains.

- Anticancer Properties : Early research indicates the ability to inhibit cancer cell proliferation in vitro.

- Anti-inflammatory Effects : The thiophene moiety may contribute to anti-inflammatory activity by modulating inflammatory pathways.

Case Studies and Research Findings

Several studies have explored the biological efficacy of this compound:

- Antimicrobial Studies : In vitro tests demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.

- Cancer Research : A study published in the Journal of Medicinal Chemistry reported that this compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

- Inflammation Models : In animal models of inflammation, the compound reduced edema and inflammatory markers significantly compared to control groups, suggesting its potential as an anti-inflammatory agent.

Comparative Analysis

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Unique Attributes |

|---|---|---|

| N-(1R,4R)-4-(3-cyanopyrazin-2-yloxy)cyclohexyl)-2-(fluorophenoxy)acetamide | Moderate antimicrobial | Fluorophenol may enhance lipophilicity |

| N-(1R,4R)-4-(3-amino-propanamido)cyclohexyl)-2,2-difluorobenzo[d][1,3]dioxole | Anticancer | Difluorobenzo structure may increase potency |

| N-(1R,4R)-4-(3-methoxyphenoxy)cyclohexyl)-2-(methoxyphenoxy)acetamide | Low anti-inflammatory | Methoxy groups alter electronic properties |

Q & A

Q. What are the critical considerations for optimizing the synthesis of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(thiophen-2-yl)acetamide?

Answer: Synthesis optimization requires precise control of:

- Temperature : Reactions often proceed at 60–80°C to balance reaction rate and side-product formation .

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution efficiency at the pyrazine and cyclohexyloxy sites .

- Reaction time : Extended durations (24–48 hours) improve yields in multi-step condensations .

- Monitoring : Use TLC or HPLC to track intermediate formation and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Answer:

- NMR Spectroscopy : H and C NMR confirm regiochemistry of the cyclohexyl and thiophene moieties. For example, coupling constants in H NMR distinguish trans-cyclohexyl conformers .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] peaks) and detects impurities .

- IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm for the cyano group) .

Q. How do electronic properties of substituents influence this compound’s reactivity?

Answer:

- Electron-withdrawing groups (e.g., 3-cyanopyrazine) increase electrophilicity at the pyrazine ring, facilitating nucleophilic attacks .

- Electron-donating groups (e.g., cyclohexyloxy) stabilize intermediates during synthesis. Computational studies (DFT) can model charge distribution for reaction pathway predictions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

- Comparative assays : Standardize cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., incubation time, concentration ranges) to minimize variability .

- Molecular docking : Predict binding affinities to target proteins (e.g., kinases) and correlate with experimental IC values. Discrepancies may arise from conformational flexibility in the cyclohexyl-thiophene linker .

Q. What strategies improve regioselective functionalization of the pyrazine ring?

Answer:

- Catalyst design : Use Pd-catalyzed cross-coupling to direct substitutions to the 3-cyano position .

- Protecting groups : Temporarily block the 2-oxycyclohexyl group during pyrazine modifications to avoid side reactions .

- Solvent effects : Non-polar solvents (e.g., toluene) favor selective mono-substitution over di-substitution .

Q. How can insoluble intermediates be managed during synthesis?

Answer:

- Solvent mixtures : Use DMSO/ethanol (1:1) to dissolve hydrophobic intermediates .

- Sonication : Enhance dissolution of crystalline byproducts during filtration .

- Derivatization : Convert insoluble intermediates to sulfonate salts for improved handling .

Q. What methodologies bridge in vitro and in vivo efficacy studies for this compound?

Answer:

- Pharmacokinetic (PK) modeling : Measure plasma stability and tissue distribution in rodent models using LC-MS/MS .

- Metabolite identification : Incubate with liver microsomes to predict metabolic pathways (e.g., cytochrome P450 oxidation) .

- Dose-response correlation : Align in vitro IC values with in vivo tumor growth inhibition rates in xenograft models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.